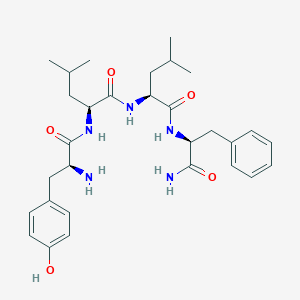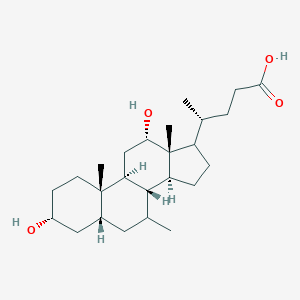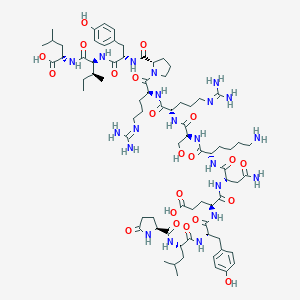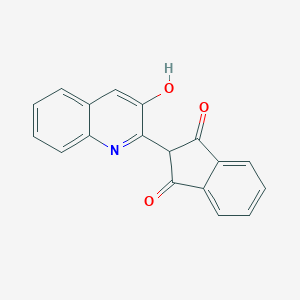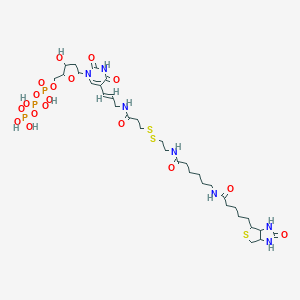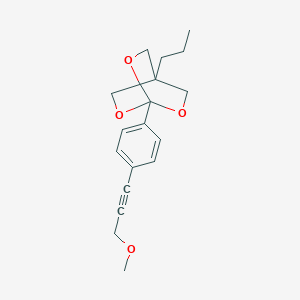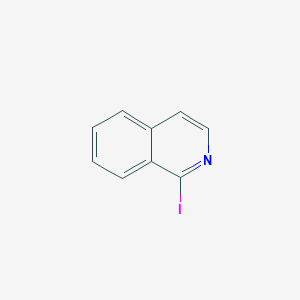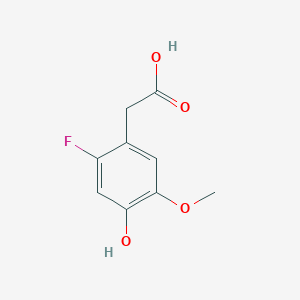
6-Fluorohomovanillic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluorohomovanillic acid (6-FHVA) is a derivative of dopamine, which is a neurotransmitter in the brain that controls movement, motivation, and pleasure. It is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes dopamine and other catecholamines. 6-FHVA has gained attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
作用機序
6-Fluorohomovanillic acid works by inhibiting the activity of COMT, an enzyme that breaks down dopamine and other catecholamines. By inhibiting COMT, 6-Fluorohomovanillic acid increases the levels of dopamine in the brain, which can improve motor function and reduce symptoms of neurological disorders.
生化学的および生理学的効果
In addition to its effects on dopamine levels, 6-Fluorohomovanillic acid has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of other catecholamines such as norepinephrine and epinephrine, which can improve cognitive function and mood. Additionally, 6-Fluorohomovanillic acid has been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using 6-Fluorohomovanillic acid in lab experiments is its selectivity for COMT, which allows for the specific modulation of dopamine levels without affecting other neurotransmitters. However, 6-Fluorohomovanillic acid has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in long-term studies. Additionally, the synthesis of 6-Fluorohomovanillic acid can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 6-Fluorohomovanillic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration of 6-Fluorohomovanillic acid for therapeutic use. Finally, research is needed to explore the potential use of 6-Fluorohomovanillic acid in treating other neurological disorders such as depression and anxiety.
合成法
6-Fluorohomovanillic acid can be synthesized through several methods, including the reaction of homovanillic acid with fluorine gas or the reaction of 3,4-dihydroxyphenylacetic acid with sodium fluoride. The most commonly used method involves the reaction of homovanillic acid with trifluoroacetic anhydride and trifluoroacetic acid in the presence of a catalyst such as pyridine.
科学的研究の応用
6-Fluorohomovanillic acid has been extensively studied for its potential therapeutic applications in treating neurological disorders. It has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease. Additionally, 6-Fluorohomovanillic acid has been shown to have antipsychotic effects in animal models of schizophrenia by blocking dopamine receptors.
特性
CAS番号 |
107610-23-1 |
|---|---|
製品名 |
6-Fluorohomovanillic acid |
分子式 |
C9H9FO4 |
分子量 |
200.16 g/mol |
IUPAC名 |
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13) |
InChIキー |
JPDCBZYVMUTEFB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)F)O |
正規SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)F)O |
その他のCAS番号 |
107610-23-1 |
同義語 |
6-FLHVA 6-fluoro-homovanillic acid 6-fluorohomovanillic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



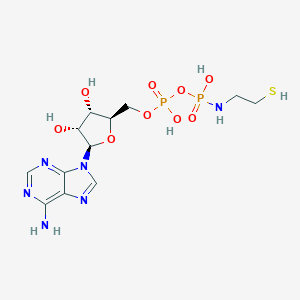
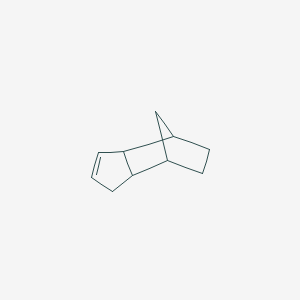
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
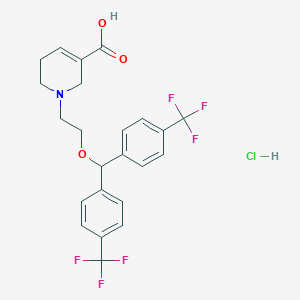
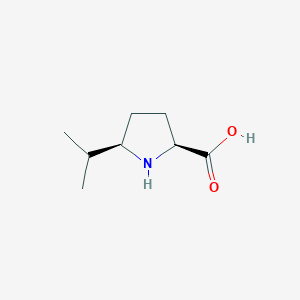
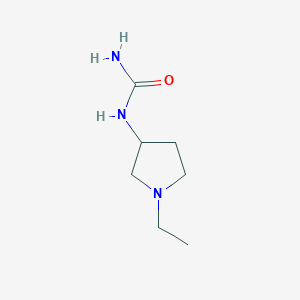
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
